molecular formula C19H22N2O3 B268210 N-[3-(butyrylamino)phenyl]-2-ethoxybenzamide

N-[3-(butyrylamino)phenyl]-2-ethoxybenzamide

Número de catálogo B268210
Peso molecular: 326.4 g/mol
Clave InChI: DJUNZEZNXQGMRS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[3-(butyrylamino)phenyl]-2-ethoxybenzamide, commonly known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized by Bayer AG in 2001 and has since been extensively studied for its anti-inflammatory and anti-cancer properties.

Mecanismo De Acción

BAY 11-7082 inhibits the activation of the NF-κB pathway by preventing the phosphorylation and degradation of the inhibitor of kappa B (IκB) proteins. This results in the sequestration of NF-κB in the cytoplasm and prevents its translocation to the nucleus, where it regulates the expression of various pro-inflammatory and pro-survival genes.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), tumor necrosis factor alpha (TNF-α), and interleukin-6 (IL-6). It has also been shown to inhibit the expression of various adhesion molecules, which play a critical role in the recruitment of immune cells to sites of inflammation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of BAY 11-7082 is its specificity for the NF-κB pathway. This allows for the selective inhibition of this pathway without affecting other signaling pathways. However, it is important to note that BAY 11-7082 has a relatively short half-life and is rapidly metabolized in vivo, which may limit its efficacy in certain experimental settings.

Direcciones Futuras

There are several future directions for the research and development of BAY 11-7082. One potential application is in the development of novel anti-inflammatory and anti-cancer therapies. BAY 11-7082 may also have potential applications in the treatment of neurodegenerative diseases, as the NF-κB pathway has been implicated in the pathogenesis of Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of BAY 11-7082, as well as its potential side effects and toxicity.

Métodos De Síntesis

The synthesis of BAY 11-7082 involves the condensation of 2-ethoxybenzoic acid with 3-aminobenzoylbutyric acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain BAY 11-7082 in its pure form.

Aplicaciones Científicas De Investigación

BAY 11-7082 has been extensively studied for its anti-inflammatory properties and has been shown to inhibit the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This pathway plays a critical role in the regulation of the immune response and is known to be involved in the pathogenesis of various inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
In addition to its anti-inflammatory properties, BAY 11-7082 has also been shown to have anti-cancer properties. It has been demonstrated to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, prostate cancer, and pancreatic cancer. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

Propiedades

Nombre del producto

N-[3-(butyrylamino)phenyl]-2-ethoxybenzamide

Fórmula molecular

C19H22N2O3

Peso molecular

326.4 g/mol

Nombre IUPAC

N-[3-(butanoylamino)phenyl]-2-ethoxybenzamide

InChI

InChI=1S/C19H22N2O3/c1-3-8-18(22)20-14-9-7-10-15(13-14)21-19(23)16-11-5-6-12-17(16)24-4-2/h5-7,9-13H,3-4,8H2,1-2H3,(H,20,22)(H,21,23)

Clave InChI

DJUNZEZNXQGMRS-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2OCC

SMILES canónico

CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2OCC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.